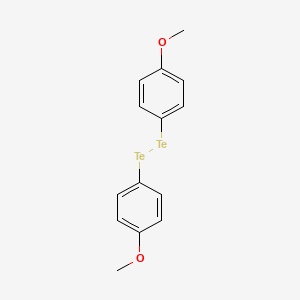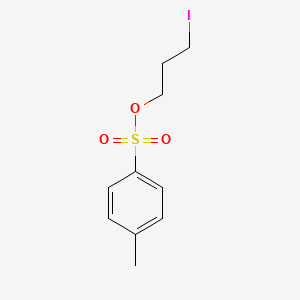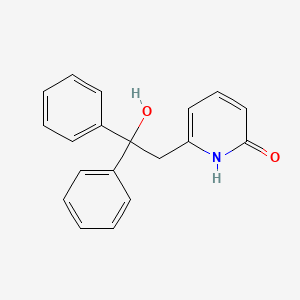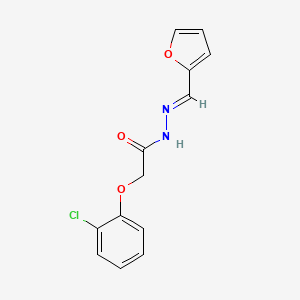
N-(5-Chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The presence of chloro and methoxy groups may influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, such as inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea
- N-(5-Methoxy-2-chlorophenyl)-N’-(3,4-dichlorophenyl)urea
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific arrangement of chloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
401586-34-3 |
|---|---|
Formule moléculaire |
C14H11Cl3N2O2 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-21-13-5-2-8(15)6-12(13)19-14(20)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20) |
Clé InChI |
ZYKXFGUTFYEAPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)


![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)





![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)

